molecular formula C9H14N2O2 B3351648 ethyl 5-isopropyl-1H-imidazole-4-carboxylate CAS No. 38603-79-1

ethyl 5-isopropyl-1H-imidazole-4-carboxylate

Cat. No.: B3351648
CAS No.: 38603-79-1
M. Wt: 182.22 g/mol
InChI Key: DDTZMTIDAGDXRZ-UHFFFAOYSA-N
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Description

Ethyl 5-isopropyl-1H-imidazole-4-carboxylate is a chemical building block of significant interest in organic and medicinal chemistry. Its core structure is based on the imidazole scaffold, a privileged motif in drug discovery due to its prevalence in biologically active molecules and its ability to participate in hydrogen bonding. The presence of both an ester group and an isopropyl substituent on the imidazole ring makes this compound a versatile synthon for the synthesis of more complex molecules, particularly through further functionalization of the carboxylate group . While specific biological data for this compound is not widely published, its structural framework is highly relevant in the development of novel therapeutic agents. Research on closely related imidazole-diketopiperazine derivatives has demonstrated potent inhibitory activity against microtubule polymerization, a key mechanism for anticancer agents . For instance, certain analogues with strategic substitutions on the imidazole ring have shown nanomolar-level cytotoxicity against human cancer cell lines, such as NCI-H460 (lung cancer) . This suggests that this compound serves as a critical precursor for exploring structure-activity relationships (SAR) in the design of new tubulin-binding compounds. As such, it is a valuable reagent for researchers working in anticancer drug discovery and chemical biology. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 5-propan-2-yl-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-7(6(2)3)10-5-11-8/h5-6H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTZMTIDAGDXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504425
Record name Ethyl 5-(propan-2-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38603-79-1
Record name Ethyl 5-(propan-2-yl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-isopropyl-1H-imidazole-4-carboxylate typically involves the condensation of appropriate aldehydes and amines, followed by cyclization and esterification reactions. One common method involves the reaction of 2-propylimidazole with ethyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopropyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

  • Building Block : Ethyl 5-isopropyl-1H-imidazole-4-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for functionalization that can lead to various derivatives used in advanced materials and pharmaceuticals.
  • Ligand in Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit interesting catalytic properties.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. In studies, minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .
  • Antiviral Properties : Recent investigations have shown that this compound can inhibit viral replication, particularly against SARS-CoV-2. In vitro studies reported an effective concentration (EC50) of approximately 1.1 µM, indicating strong antiviral activity without significant cytotoxicity (CC50 > 30 µM) .

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic applications, particularly as an enzyme inhibitor. It has shown promise in inhibiting purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism in various diseases, including cancer .

Case Studies and Experimental Data

Several studies have evaluated the biological activities of this compound:

Study Focus Findings
Antimicrobial EfficacyMIC values ranged from 10 to 50 µg/mL against various bacterial strains.
Antiviral ScreeningEC50 of approximately 1.1 µM against SARS-CoV-2; no significant cytotoxicity observed.
Enzyme InhibitionIC50 values as low as 19 nM for PNP inhibition, indicating potent activity against Mycobacterium tuberculosis PNP .

Mechanism of Action

The mechanism of action of ethyl 5-isopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The table below compares ethyl 5-isopropyl-1H-imidazole-4-carboxylate with two structurally related imidazole derivatives:

Compound Substituents Molecular Formula Key Functional Groups Notable Features
This compound Isopropyl (position 5), ethyl ester (position 4) C₉H₁₄N₂O₂ Imidazole, ester Hydrophobic isopropyl group enhances lipophilicity; ester enables hydrolysis
Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate 2-hydroxypropan-2-yl (position 4), isobutyl (position 2), ethyl ester (position 5) C₁₃H₂₂N₂O₃ Imidazole, ester, hydroxyl Hydroxyl group increases hydrogen bonding potential; higher molecular weight
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl [...] tetrazole-containing derivative Tetrazole, methylethenyl, propyl, biphenyl groups C₂₉H₃₁N₇O₄ Imidazole, tetrazole, ester, dioxolane Tetrazole enhances hydrogen bonding; complex structure for targeted bioactivity
Key Observations:
  • Substituent Positioning : The target compound’s isopropyl and ester groups at positions 5 and 4, respectively, contrast with analogs where substituents occupy positions 2, 4, or 3. This positional variance impacts steric hindrance and electronic effects.
  • Functional Groups : The hydroxyl group in Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate enhances polar interactions, whereas the tetrazole in the derivative from introduces strong hydrogen-bonding and coordination capabilities.

Physical and Chemical Properties

  • Solubility : The hydrophobic isopropyl group in the target compound likely reduces aqueous solubility compared to hydroxyl-containing analogs . The tetrazole derivative may exhibit intermediate solubility due to its polar tetrazole moiety.
  • Melting Points : Crystallographic studies using tools like SHELX and Mercury suggest that bulkier substituents (e.g., isobutyl in ) may disrupt crystal packing, lowering melting points relative to the target compound.
  • Reactivity : The ethyl ester group in all compounds renders them susceptible to hydrolysis, but steric shielding from the isopropyl group in the target compound may slow reaction kinetics compared to less hindered analogs.

Hydrogen Bonding and Crystal Packing

  • The hydroxyl group in Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate facilitates extensive hydrogen-bonding networks, as described by Etter’s graph set analysis . In contrast, the target compound’s isopropyl group promotes van der Waals interactions, leading to denser, more hydrophobic crystal structures.
  • Mercury software analysis could reveal packing similarities between the target compound and its analogs, with differences in void spaces and interaction motifs influencing material properties like stability.

Spectroscopic Differentiation

  • IR Spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) is common across analogs, but the hydroxyl group in would show a broad O–H stretch (~3200–3600 cm⁻¹).
  • NMR Spectroscopy : The isopropyl group in the target compound generates distinct triplet and septet signals for its methyl and methine protons, whereas the isobutyl group in produces a characteristic doublet of quartets.

Biological Activity

Ethyl 5-isopropyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H14N2O2C_9H_{14}N_2O_2 and a molecular weight of approximately 182.22 g/mol. The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. Research indicates that it may act as an enzyme inhibitor, particularly affecting pathways related to antimicrobial and antiviral activities .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, which can lead to altered metabolic pathways in microorganisms and cancer cells. For instance, imidazole derivatives are known to inhibit purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have indicated that it exhibits significant activity against both gram-positive and gram-negative bacteria, as well as certain fungal strains.

Antiviral Activity

Recent investigations have highlighted the compound's potential antiviral activity, particularly against viruses such as SARS-CoV-2. In vitro studies have shown that it can inhibit viral replication with effective concentrations (EC50) comparable to established antiviral agents .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : In a study assessing its antibacterial properties, the compound was tested against various strains, showing minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
  • Antiviral Screening : In experiments involving SARS-CoV-2, the compound exhibited an EC50 value of approximately 1.1 µM, indicating potent antiviral effects without significant cytotoxicity (CC50 > 30 µM) .
  • Enzyme Inhibition : The compound was evaluated for its ability to inhibit PNP, revealing IC50 values as low as 19 nM in specific assays targeting Mycobacterium tuberculosis PNP .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureAntimicrobial ActivityAntiviral ActivityIC50 (nM)
This compoundStructureModerateHigh19
Ethyl 4-methyl-5-imidazolecarboxylateStructureLowModerateN/A
Ethyl 5-bromo-1-isopropyl-1H-imidazole-4-carboxylateStructureModerateLowN/A

Q & A

Q. What are the optimal synthetic routes for ethyl 5-isopropyl-1H-imidazole-4-carboxylate, and how can reaction conditions be systematically optimized?

The synthesis typically involves multi-step reactions, such as condensation of substituted imidazole precursors with esterification agents. For example, analogous compounds like ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate are synthesized via nucleophilic addition (e.g., methylmagnesium bromide) followed by acidification and purification steps . Optimization can leverage factorial design of experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry, reducing trial-and-error approaches. Statistical methods (e.g., response surface methodology) are critical for identifying interactions between variables and maximizing yield and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm substituent positions on the imidazole ring, such as the isopropyl and carboxylate groups. For example, the acetyl group in related compounds shows distinct carbonyl signals at ~170 ppm in 13C NMR .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective for purity assessment, especially when coupled with mass spectrometry (LC-MS) to detect trace impurities .
  • Infrared Spectroscopy (IR): Stretching frequencies for C=O (ester: ~1720 cm⁻¹) and N-H (imidazole: ~3200 cm⁻¹) provide functional group validation .

Q. How does the substitution pattern (e.g., isopropyl vs. propyl groups) on the imidazole ring influence reactivity in downstream modifications?

Substituents dictate electronic and steric effects. For instance, bulkier isopropyl groups may hinder nucleophilic attacks at the 2-position, as seen in derivatives like ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, where steric hindrance reduces unwanted byproducts during reduction or alkylation . Comparative studies with analogs (e.g., ethyl 2-(2-fluorophenyl)-5-methyl derivatives) suggest electron-withdrawing groups enhance electrophilic substitution at the 5-position .

Advanced Research Questions

Q. How can computational quantum chemistry (e.g., DFT calculations) predict reactivity and guide experimental design for novel derivatives?

Density Functional Theory (DFT) can model transition states and reaction pathways. For example, ICReDD’s approach combines quantum chemical calculations (e.g., Gibbs free energy barriers) with experimental feedback to optimize conditions for imidazole carboxylate syntheses. This method reduces development time by narrowing reagent choices (e.g., selecting LiAlH4 over NaBH4 for selective reductions) . Molecular docking studies further predict interactions with biological targets, such as enzyme active sites, aiding rational design .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). A meta-analysis framework should:

  • Standardize positive/negative controls (e.g., using olmesartan medoxomil intermediates as comparators ).
  • Validate solubility and stability in assay media via LC-MS or UV-Vis kinetics .
  • Apply multivariate regression to isolate confounding variables (e.g., pH, temperature) .

Q. What methodologies validate target engagement in enzymatic or receptor-binding studies?

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values) for interactions with proteins like angiotensin receptors .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to distinguish specific vs. non-specific interactions .
  • Crystallography: Co-crystallization with targets (e.g., cytochrome P450 enzymes) reveals binding modes and guides SAR refinement .

Q. What strategies ensure stability of this compound under varying storage and experimental conditions?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation products via HPLC .
  • Kinetic Modeling: Arrhenius equations predict shelf life by extrapolating degradation rates at accelerated conditions .
  • Excipient Screening: Use stabilizers like cyclodextrins to mitigate hydrolysis of the ester group in aqueous buffers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-isopropyl-1H-imidazole-4-carboxylate
Reactant of Route 2
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ethyl 5-isopropyl-1H-imidazole-4-carboxylate

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